2-Hexyldodecanoic acid
Overview
Description
2-Hexyldodecanoic acid is a carboxylic acid with the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol . It is also known by other names such as 2-n-Hexyldecanoic acid and Isopalmitic acid . This compound is characterized by its branched carbon chains, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
As a carboxylic acid with branched carbon chains , it may interact with various enzymes and proteins within the body.
Mode of Action
It has been used as an amidating agent for the suppression of side-chain crystallization during the synthesis of amphiphilic macromolecules . This suggests that it may interact with its targets by forming amide bonds, which could alter the properties of the target molecules and affect their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hexyldodecanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .
Biochemical Analysis
Cellular Effects
Given its role in the synthesis of amphiphilic macromolecules, it could potentially influence cell function by affecting the structure and function of these macromolecules .
Molecular Mechanism
It’s known to act as an amidating agent in the synthesis of amphiphilic macromolecules , which suggests it may interact with biomolecules and potentially influence gene expression.
Metabolic Pathways
Given its role in the synthesis of amphiphilic macromolecules, it may interact with enzymes and cofactors involved in these processes .
Preparation Methods
2-Hexyldodecanoic acid can be synthesized through various methods. One common synthetic route involves the amidation of carboxylic acids to suppress side-chain crystallization during the synthesis of amphiphilic macromolecules . Industrial production methods may involve the use of specific reagents and conditions to achieve high purity and yield .
Chemical Reactions Analysis
2-Hexyldodecanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carboxylic acid group into other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Scientific Research Applications
2-Hexyldodecanoic acid has a wide range of applications in scientific research:
Biology: The compound may be employed in studies involving carboxylic acids and their derivatives.
Medicine: Research may explore its potential therapeutic applications and interactions with biological systems.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
2-Hexyldodecanoic acid can be compared with other similar compounds, such as:
- 2-Octyldecanoic acid
- 2-Butyloctanoic acid
- 2-Hexadecenoic acid These compounds share similar structural features but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its branched carbon chains and specific functional groups, which contribute to its distinct chemical behavior .
Properties
IUPAC Name |
2-hexyldodecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-14-16-17(18(19)20)15-13-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWFVPGLYAWIAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303541 | |
Record name | 2-hexyldodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69848-19-7 | |
Record name | NSC159002 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hexyldodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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